2-Chloro-3,4-dimethoxy-1-nitrobenzene

Vue d'ensemble

Description

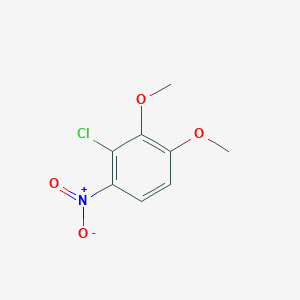

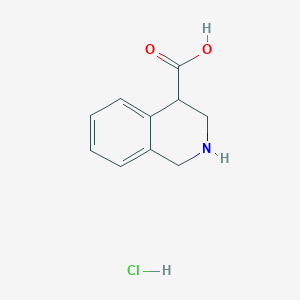

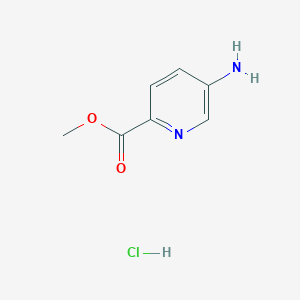

2-Chloro-3,4-dimethoxy-1-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO4. It is a derivative of nitrobenzene, where two methoxy (OCH~3~) groups are attached to the benzene ring at positions 3 and 4, and a chlorine (Cl) atom is substituted at position 2. The compound exhibits a pale yellow color and is sparingly soluble in water. It is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 2-Chloro-3,4-dimethoxy-1-nitrobenzene involves chlorination of 3,4-dimethoxy-1-nitrobenzene using a suitable chlorinating agent. The reaction typically occurs under mild conditions and yields the desired product. Detailed synthetic pathways and optimization strategies can be found in the literature .Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with two methoxy groups (OCH~3~) and a nitro group (NO~2~) attached. The chlorine atom (Cl) is positioned ortho to one of the methoxy groups. The arrangement of these functional groups significantly influences the compound’s reactivity and properties .Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Safety and Hazards

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Derivatives : 2-Chloro-3,4-dimethoxy-1-nitrobenzene serves as a precursor in the synthesis of various chemical compounds. For instance, it's used in the preparation of 2, 5-dimethoxy-4-chloro-aniline through a reduction process involving iron powder and a mixture of EhOH-H_2O, with a focus on optimizing the reduction conditions for effective production (Wang Dong-tia, 2000).

- Adsorption Studies : In environmental science, this compound has been studied for its adsorption characteristics. The adsorption of 4-chloro-2,5-dimethoxy nitrobenzene from aqueous solutions on pyrolytic char activated by ammonium dihydrogen phosphate is a significant area of research, particularly in the context of removing harmful substances from water (W. Xiao et al., 2014).

Fungicidal Properties

- Agricultural Use : Research has demonstrated the fungicidal properties of compounds derived from 2-Chloro-3,4-dimethoxy-1-nitrobenzene. For example, (phenylthio)‐acetohydroxamic acids and related compounds, prepared from this chemical, have shown effectiveness against agricultural pathogens like Aspergillus niger and Rhizoctonia solani, indicating potential applications in crop protection (S. M. A. D. ZAYED et al., 1965).

Pharmaceutical Research

- Intermediate in Drug Synthesis : This compound plays a role in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its derivative, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been synthesized and characterized for potential use in pharmaceuticals (Martin Sweeney et al., 2018).

Environmental Studies

- Remediation and Degradation : Studies on microbial degradation of chloronitrobenzenes, including derivatives of 2-Chloro-3,4-dimethoxy-1-nitrobenzene, have been conducted to understand their impact on the environment and potential for bioremediation. This research is crucial for managing the environmental impact of these compounds (M. Shah, 2014).

Mécanisme D'action

Target of Action

Nitrobenzene derivatives are often used in the synthesis of pharmaceuticals and dyes .

Mode of Action

Without specific information, it’s difficult to say how 2-Chloro-3,4-dimethoxy-1-nitrobenzene interacts with its targets. Nitro groups in organic compounds are often reduced to amines in biological systems, which can then interact with various biological targets .

Biochemical Pathways

The compound’s nitro group could potentially be reduced to an amine in the body, which could then be involved in various biochemical reactions .

Pharmacokinetics

The compound’s nitro group could potentially be metabolized to an amine in the body .

Propriétés

IUPAC Name |

3-chloro-1,2-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVZLDRFSQXIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-dimethoxy-1-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)

![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)